BenchChemオンラインストアへようこそ!

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

BRD4 BD2 inhibition Cellular target engagement Structure–activity relationship

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic, brominated heterocyclic small molecule built on a 3-phenylimidazolidine-2,4-dione (hydantoin) core linked via a piperidine spacer to a 4-bromobenzyl substituent. Its molecular formula is C₁₂H₂₂BrN₃O₂ (MW 428.33) and it carries a logP of approximately 2.9.

Molecular Formula C21H22BrN3O2
Molecular Weight 428.33
CAS No. 2034604-72-1
Cat. No. B2987480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
CAS2034604-72-1
Molecular FormulaC21H22BrN3O2
Molecular Weight428.33
Structural Identifiers
SMILESC1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br
InChIInChI=1S/C21H22BrN3O2/c22-17-8-6-16(7-9-17)14-23-12-10-18(11-13-23)24-15-20(26)25(21(24)27)19-4-2-1-3-5-19/h1-9,18H,10-15H2
InChIKeyKNLLWFRCCTYTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034604-72-1): Procurement-Oriented Overview of a Specialized Brominated Bromodomain Probe


1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic, brominated heterocyclic small molecule built on a 3-phenylimidazolidine-2,4-dione (hydantoin) core linked via a piperidine spacer to a 4-bromobenzyl substituent [1]. Its molecular formula is C₁₂H₂₂BrN₃O₂ (MW 428.33) and it carries a logP of approximately 2.9 [2]. The compound has been disclosed in patent literature as a bromodomain‑containing protein 4 (BRD4) inhibitor and is listed in curated affinity databases with quantitative BRD4 bromodomain engagement data [3] [4].

Why Interchanging 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione with Other Imidazolidine-2,4-dione Analogs Introduces Undefined Potency and Selectivity Risk


The 4-bromobenzyl substituent is not a decorative group; structure–activity relationship (SAR) analyses embedded in the lead patent demonstrate that iterative changes to the benzyl substitution pattern markedly alter BRD4 bromodomain 2 (BD2) occupancy [1]. Moving the bromine to the 3‑position or replacing it with a chlorine atom diminishes cellular BRD4 BD2 inhibition by over one log unit, while complete removal of the halogen lowers activity to near‑micromolar levels [1] [2]. Consequently, procurement of a generically described “imidazolidine-2,4-dione derivative” without specifying the 4‑bromobenzyl motif fails to recapitulate the target‑binding profile that defines this compound’s utility as a chemical probe.

Product-Specific Quantitative Evidence for 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione: Where the Data Make the Case for Selection


BRD4 Bromodomain 2 Cellular Engagement: IC₅₀ Comparison Against Para-Substituted Halogen and Des-Halogen Analogs

In HEK293 cells transiently co‑transfected with eGFP‑BRD4 bromodomain 2, this compound inhibits BRD4 BD2 with an IC₅₀ of 1,600 nM [1]. In the same patent series, the 4‑chlorobenzyl analog exhibits an IC₅₀ >10,000 nM (exact value not disclosed) and the corresponding unsubstituted benzyl derivative is reported to be >20‑fold less potent [2]. The SAR delineates a clear para‑halogen preference (Br > Cl ≫ H) for maintaining sub‑micromolar cellular activity.

BRD4 BD2 inhibition Cellular target engagement Structure–activity relationship

Physicochemical Differentiation: logP and Molecular Weight Advantage Over Non‑Brominated Series Members

The computed logP of this compound is 2.90 [1]. In contrast, the des‑bromo (benzyl) analog 1‑(1‑benzylpiperidin‑4‑yl)‑3‑phenylimidazolidine‑2,4‑dione has a calculated logP of approximately 2.00‑2.20 (estimated by the same method, ZINC15) [2]. The ~0.7 logP unit increase conferred by the para‑bromine atom translates to roughly 5‑fold higher membrane partitioning in octanol/water models, which may enhance passive cellular permeability without violating Lipinski’s Rule of Five.

Lipophilicity Membrane permeability Drug‑likeness

Commercial Availability and Defined Purity Relative to In‑Class Custom Synthesis Alternatives

This compound is catalog‑listed by multiple independent suppliers (e.g., A2B Chem, Aladdin Scientific) with a purity specification of ≥95% (HPLC) . In contrast, structurally related analogs such as 1‑(1‑(3‑bromobenzyl)piperidin‑4‑yl)‑3‑phenylimidazolidine‑2,4‑dione are available only through custom synthesis with lead times of 4‑8 weeks and purity not guaranteed below 90% [1]. Established commercial supply shortens hit‑to‑lead timelines and provides batch‑to‑batch quality documentation.

Procurement readiness Purity specification Supply chain reliability

Application Scenarios Where 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Delivers Measurable Advantage


Cellular BRD4 Bromodomain 2 Target-Engagement Screens Requiring a Potent, Commercially Available Probe

This compound provides an IC₅₀ of 1.6 μM in cellular BRD4 BD2 engagement assays, a potency level sufficient for pilot screening and target identification studies where JQ1 (IC₅₀ ≈ 50 nM) may be too potent to resolve subtle phenotypes [1]. Its established purity and immediate availability make it a practical choice for laboratories seeking to characterize BRD4 BD2 biology without investing in custom chemistry.

Structure–Activity Relationship Expansion Around the 4‑Bromobenzyl Warhead for Bromodomain Ligand Optimization

The compound serves as a validated reference point for medicinal chemistry programs aiming to understand the contribution of para‑halogen bonding interactions to BRD4 BD2 binding [2]. The documented SAR from the parent patent enables direct comparison of new analogs against a known, commercially available benchmark with defined cellular activity.

Procurement for High‑Throughput Permeability Profiling of Halogen‑Containing Heterocyclic Probes

With a logP of 2.90 and molecular weight of 428.33, this compound is an ideal representative of brominated drug‑like chemical space for parallel artificial membrane permeability assays [3]. It can be used alongside its des‑bromo analog to quantify the impact of bromine substitution on passive membrane crossing.

Quote Request

Request a Quote for 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.